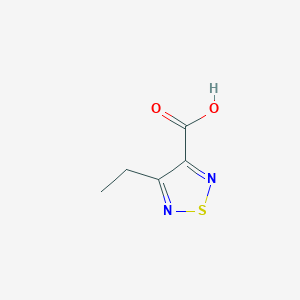

4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

4-ethyl-1,2,5-thiadiazole-3-carboxylic acid |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) |

InChI Key |

AKLSCLDDRYOIHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NSN=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for Thiadiazoles

Thiadiazoles, especially 1,2,5-thiadiazoles, are typically synthesized through cyclization reactions involving hydrazine derivatives and sulfur-containing reagents. Common synthetic approaches include:

Cyclization of thiosemicarbazides or substituted thiosemicarbazides using dehydrating agents such as sulfuric acid, polyphosphoric acid, or methane sulfonic acid to form the thiadiazole ring.

Reaction of hydrazine derivatives with carbon disulfide (CS2) in the presence of bases like potassium hydroxide (KOH) to form thiadiazole rings.

Use of chloroacetyl derivatives and hydrazine hydrate to prepare hydrazide intermediates, which then undergo cyclization to thiadiazoles.

These methods can be adapted to introduce specific substituents, such as the ethyl group and carboxylic acid functionality.

Specific Preparation Methods for this compound

While direct detailed protocols for this compound are limited, the following synthetic strategies are inferred from related thiadiazole chemistry and literature:

Cyclization from Hydrazine and Sulfur-Containing Precursors

Starting from ethyl-substituted hydrazine derivatives , cyclization with sulfur sources such as carbon disulfide (CS2) or thiosemicarbazides in the presence of dehydrating agents can yield the thiadiazole ring.

For example, ethyl hydrazinecarboxylate derivatives can be converted to the corresponding thiadiazole-3-carboxylates via reaction with thionyl chloride or similar reagents, followed by hydrolysis to the free acid.

Synthesis via Thiosemicarbazide Cyclization

Thiosemicarbazides substituted with ethyl groups can be acylated and then cyclized under acidic conditions (using sulfuric acid or polyphosphoric acid) to yield 1,2,5-thiadiazole derivatives bearing carboxylic acid groups.

This method often involves dehydration steps facilitated by strong acids or methane sulfonic acid, providing high yields and purity.

Hydrazide Route Using Chloroacetyl Derivatives

- Reaction of chloroacetyl derivatives with hydrazine hydrate forms hydrazides, which upon treatment with CS2 and KOH in ethanol, cyclize to form 1,3,4-thiadiazole rings. Although this route is primarily for 1,3,4-thiadiazoles, modifications can be adapted for 1,2,5-thiadiazole analogs.

A summary table of physical and spectral data from related thiadiazole derivatives provides insight into characterization methods and properties:

Research Discoveries and Advances

Thiadiazole derivatives, including this compound, have been studied for anticancer and antibacterial activities , suggesting that synthetic modifications on the ethyl and carboxylic acid groups could fine-tune biological properties.

New synthetic methodologies employing milder dehydrating agents such as methane sulfonic acid have improved yields and purity of thiadiazole derivatives.

The reaction of hydrazine derivatives with carbon disulfide under basic conditions has been optimized to allow for selective functionalization of the thiadiazole ring, facilitating the synthesis of diverse analogs.

Studies on the decarboxylation of thiadiazole carboxylic acids have provided routes to novel thiadiazole compounds with potential utility in synthetic organic chemistry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the carboxylic acid group

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to altered biochemical pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

- 4-Trifluoromethyl-1,2,3-thiadiazole-5-carboxylic acid

- 1,3,4-Thiadiazole derivatives

Comparison: 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl or trifluoromethyl counterparts, the ethyl group may enhance lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems .

Biological Activity

4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid is a compound that belongs to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen atoms. Its structure allows for various interactions with biological targets, making it a valuable scaffold in drug design.

Chemical Structure

The chemical formula for this compound is . The presence of the carboxylic acid group enhances its solubility and potential bioactivity.

Antimicrobial Activity

Thiadiazole compounds have demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the thiadiazole scaffold have shown efficacy against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) as low as 32 μg/mL against fungal strains like Candida albicans .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. For example, one study reported an IC50 value of 3.31 µM for a related thiadiazole derivative in MCF-7 cells compared to doxorubicin . The mechanism of action involves triggering apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly beneficial in conditions such as arthritis and other chronic inflammatory diseases .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiadiazoles exhibit a range of biological activities including:

- Antituberculosis : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis.

- Anticonvulsant : Some compounds possess anticonvulsant properties.

- Antioxidant : Thiadiazoles can scavenge free radicals, contributing to their overall therapeutic potential .

Case Study 1: Anticancer Activity

A study evaluated several thiadiazole derivatives for their anticancer activity against various human cancer cell lines. Compound 9a was found to be particularly effective with an IC50 of 0.08 µM against EGFR kinase, showing promise as a potent anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of thiadiazole derivatives were synthesized and tested against bacterial strains. The results indicated significant antibacterial activity with MIC values ranging from 16 to 64 μg/mL against Staphylococcus epidermidis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl-1,2,5-thiadiazole-3-carboxylic acid and its derivatives?

- Methodological Answer : A common synthesis involves reacting 4-amino-1,2,5-thiadiazole-3-carboxylic acid derivatives with alkylating agents like ethyl isocyanate under reflux conditions. For example, derivatives such as 4-ureido-1,2,5-thiadiazole-3-carboxylic acid (IV) are synthesized by alkaline hydrolysis of intermediates like N-alkyl carboxamides (e.g., IXb) at room temperature, avoiding thermal degradation . Refluxing with amines (e.g., benzylamine or ethylamine) in aqueous or acetic acid media yields carboxamide derivatives (e.g., IXa-c), which can be further functionalized .

Q. How can researchers purify this compound derivatives to ≥97% purity?

- Methodological Answer : Recrystallization from polar solvents (e.g., water, acetic acid, or DMF/acetic acid mixtures) is effective for removing impurities. For example, N-methyl-4-(methylamino)-1,2,5-thiadiazole-3-carboxamide (II) was purified by sublimation or recrystallization from water after alkaline hydrolysis . Chromatographic methods, such as paper chromatography using solvent systems like 2-propanol-ammonia or acetate buffers (pH 6.7), can resolve ureido and amino derivatives based on distinct fluorescence under UV light .

Q. What spectroscopic techniques are critical for characterizing thiadiazole derivatives?

- Methodological Answer :

- IR spectroscopy : Identify functional groups like amides (1670 cm⁻¹), ureido (1550–1570 cm⁻¹), and carboxylic acids (1700 cm⁻¹) .

- UV-Vis spectroscopy : Monitor electronic transitions (e.g., λmax at 219 nm and 345 nm for N-methyl derivatives in acidic media) to track reaction progress .

- Chromatography : Paper chromatography distinguishes derivatives via Rf values and fluorescence patterns (e.g., yellow/orange for ureido carboxamides vs. blue for amino acids) .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in thiadiazole synthesis?

- Methodological Answer : Alkaline conditions at room temperature favor cleavage of N-alkyl carboxamides (e.g., IXb) to form ureido acids (IV) via cyclization intermediates (e.g., II). In contrast, elevated temperatures (100–110°C) in sealed vessels with ammonia yield 4-amino-1,2,5-thiadiazole-3-carboxylic acid (V) as a minor product. Researchers must monitor reaction progress using UV absorption shifts (e.g., 344 nm to 345 nm) and quenching experiments to isolate intermediates .

Q. What experimental strategies validate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition assays : For lactate dehydrogenase (LDHA) inhibition, competitive binding studies with radio-labeled pyruvate (e.g., <sup>14</sup>C) can quantify inhibition efficacy. Derivatives like 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid compete with pyruvate for LDHA binding .

- In vivo models : In tuberculosis research, compare therapeutic indices in animal models (e.g., rabbits) by administering derivatives (e.g., 10 mg/kg) and assessing organ-specific inflammation via histopathology .

Q. How should researchers address contradictory data in thiadiazole degradation studies?

- Methodological Answer : Contradictions often arise from pH-dependent degradation pathways. For example, alkaline hydrolysis of IXb at room temperature yields IV, but prolonged exposure generates III via cyclization. To resolve this:

Use time-course quenching experiments followed by lyophilization to trap intermediates.

Analyze mixtures via IR and paper chromatography to confirm coexisting species (e.g., III, IXb, IV).

Validate results by isolating III and comparing its IR spectrum to reference data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.